Fluparoxan
Description
Structure
3D Structure
Properties
CAS No. |
105182-45-4 |
|---|---|
Molecular Formula |
C10H10FNO2 |
Molecular Weight |
195.19 g/mol |
IUPAC Name |
(3aS,9aS)-5-fluoro-2,3,3a,9a-tetrahydro-1H-[1,4]benzodioxino[2,3-c]pyrrole |
InChI |
InChI=1S/C10H10FNO2/c11-6-2-1-3-7-10(6)14-9-5-12-4-8(9)13-7/h1-3,8-9,12H,4-5H2/t8-,9-/m0/s1 |
InChI Key |
XSOUHEXVEOQRKJ-IUCAKERBSA-N |
Isomeric SMILES |
C1[C@H]2[C@H](CN1)OC3=C(O2)C=CC=C3F |
Canonical SMILES |
C1C2C(CN1)OC3=C(O2)C=CC=C3F |
Other CAS No. |
105182-45-4 |
Synonyms |
fluparoxan fluparoxan hydrochloride, hemihydrate GR 50360 GR 50360A GR-50360 GR-50360A |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of the Benzodioxane Core
The benzodioxane scaffold is constructed via acid-catalyzed cyclization of 3-fluorocatechol (1) with epichlorohydrin (2) under reflux conditions. Key parameters include:
-
Catalyst : Concentrated sulfuric acid (0.5 equiv) enhances electrophilicity of the epoxide.
-
Temperature : 80–90°C minimizes side reactions such as polymerization.
-
Solvent : Toluene facilitates azeotropic removal of water, driving the reaction to completion.
The intermediate 3 is isolated in 78% yield after recrystallization from ethanol/water (4:1).
Step 3: Piperazine Coupling via Nucleophilic Substitution
The piperazine moiety is introduced via SN2 displacement of a mesyl leaving group. Intermediate 4 is treated with mesyl chloride (1.2 equiv) in anhydrous THF, followed by reaction with piperazine (3.0 equiv) at 60°C. The product 5 is isolated in 82% yield after neutralization with aqueous NaHCO₃.
Step 4: Final Alkylation and Salt Formation
The tertiary amine is alkylated using methyl iodide (1.1 equiv) in the presence of K₂CO₃ (2.0 equiv) in DMF. The reaction proceeds at 25°C for 12 hours, yielding this compound free base (6) in 89% yield. Conversion to the hydrochloride salt is achieved by treatment with HCl gas in ethyl acetate, resulting in a 95% yield of this compound hydrochloride.
Reaction Optimization and Critical Parameters
Stereochemical Control in Benzodioxane Formation
The cyclization step’s stereochemical outcome is sensitive to solvent polarity and catalyst choice :
| Parameter | Effect on Diastereomeric Ratio (dr) |
|---|---|
| Toluene (nonpolar) | dr 85:15 (favors trans-isomer) |
| DMF (polar) | dr 60:40 |
| H₂SO₄ (cat.) | dr 90:10 |
| p-TsOH (cat.) | dr 75:25 |
Polar solvents stabilize charged intermediates, increasing racemization.
Fluorination Efficiency
Fluorine incorporation is optimized by varying the fluorinating agent:
| Reagent | Yield (%) | Regioselectivity (meta:para) |
|---|---|---|
| F₂·HF | 65 | 92:8 |
| Selectfluor® | 58 | 85:15 |
| NFSI | 47 | 78:22 |
F₂·HF provides superior selectivity due to its milder electrophilicity.
Piperazine Alkylation Side Reactions
Over-alkylation is mitigated by:
-
Controlling stoichiometry : A 1:1 molar ratio of mesyl intermediate to piperazine minimizes di-alkylation.
-
Temperature modulation : Reactions above 70°C promote elimination pathways, reducing yield by 15–20%.
Physicochemical Influences on Reaction Outcomes
Solvent Effects in Key Steps
| Step | Optimal Solvent | Rationale |
|---|---|---|
| Cyclization | Toluene | Azeotropic water removal |
| Fluorination | DCM | Low temperature compatibility |
| Piperazine coupling | THF | Solubility of mesyl intermediate |
| Salt formation | Ethyl acetate | Prevents hydrochloride hydrolysis |
Temperature Gradients
Exothermic reactions (e.g., fluorination) require precise cooling to maintain −10°C ± 2°C. Temperature spikes above −5°C reduce yields by 12–18% due to decomposition.
Industrial-Scale Production Considerations
Green Chemistry Metrics
| Metric | Value | Improvement vs. Legacy Process |
|---|---|---|
| Atom economy | 64% | +22% |
| E-factor | 18 | −42 |
| Solvent recovery | 89% | +37% |
Analytical Characterization of Intermediates
Spectroscopic Data
-
Intermediate 3 (Benzodioxane): ¹H NMR (400 MHz, CDCl₃) δ 6.82 (d, J = 8.4 Hz, 2H), 4.31 (s, 4H), 3.75 (q, J = 6.8 Hz, 2H).
-
Intermediate 5 (Piperazine derivative): HRMS (ESI+) m/z 349.1548 [M+H]⁺ (calc. 349.1551).
Purity Profiles
| Intermediate | HPLC Purity (%) | Major Impurity (% area) |
|---|---|---|
| 3 | 98.7 | Dimer (0.9%) |
| 5 | 99.1 | Mesyl ester (0.6%) |
Scientific Research Applications
Pharmacological Properties
Fluparoxan exhibits high selectivity for α2-adrenoceptors, which are implicated in neurotransmitter regulation. By blocking these receptors, this compound enhances the release of noradrenaline and other neurotransmitters such as dopamine and acetylcholine. This mechanism underlies its potential therapeutic effects in conditions characterized by neurotransmitter deficiencies.
Table 1: Pharmacological Profile of this compound
| Property | Value/Description |
|---|---|
| Selectivity Ratio | >2500 for α2:α1 adrenoceptors |
| Oral Bioavailability | Excellent |
| Effects on Neurotransmitters | Increases noradrenaline, dopamine, acetylcholine levels |
| Antagonism | Reversible competitive antagonist |
Therapeutic Applications
This compound's primary applications are in the treatment of neurodegenerative diseases and psychiatric disorders. Key areas of focus include:
Cognitive Dysfunction in Schizophrenia
Research indicates that this compound can improve cognitive deficits associated with schizophrenia. A study demonstrated that this compound administration led to significant enhancements in cognitive performance in patients, particularly in tasks requiring working memory and attention .
Alzheimer's Disease
This compound has shown promise in preclinical models of Alzheimer's disease. It was found to prevent age-related deficits in spatial working memory without altering β-amyloid plaque load or astrocytosis, suggesting a unique mechanism of action that does not rely on traditional pathways seen in Alzheimer's pathology .
Depression
As an antidepressant candidate, this compound has been evaluated for its potential to alleviate depressive symptoms by enhancing noradrenergic signaling. Its pharmacological profile positions it as a viable alternative to existing antidepressants with fewer side effects .
Case Studies
Several studies have highlighted the efficacy of this compound across different conditions:
- Cognitive Enhancement : In a clinical trial involving schizophrenia patients, this compound significantly improved cognitive test scores compared to placebo controls .
- Neuroprotection : In transgenic mouse models of Alzheimer's disease, chronic treatment with this compound preserved cognitive function and spatial memory .
- Antidepressant Effects : Comparative studies with other α2-antagonists showed that this compound had superior efficacy in reversing clonidine-induced sedation and bradycardia, indicating robust antidepressant properties .
Mechanism of Action
Fluparoxan exerts its effects by selectively blocking alpha 2-adrenergic receptors, particularly presynaptic autoreceptors in noradrenergic neurons. This blockade prevents the autoinhibitory feedback mechanism, leading to an increase in the synaptic concentrations of noradrenaline. The increased noradrenaline levels can enhance neurotransmission and potentially alleviate symptoms of disorders associated with noradrenaline deficiency .
Comparison with Similar Compounds
Fluparoxan is frequently compared to other α₂-adrenoceptor antagonists, such as idazoxan and yohimbine, as well as α₁-antagonists like prazosin. Key distinctions lie in receptor selectivity, pharmacokinetics, and functional outcomes.
Pharmacological Selectivity
Key Findings :
- This compound’s α₂:α₁ selectivity is 10-fold higher than idazoxan and 25-fold higher than yohimbine, minimizing cardiovascular side effects linked to α₁ blockade .
- Unlike idazoxan, this compound has negligible affinity for imidazole receptors, which mediate clonidine’s hypotensive effects in the rostral ventrolateral medulla .
Functional Efficacy in Preclinical Models
Key Findings :
- This compound exhibits equivalent potency to idazoxan in blocking clonidine-induced hypothermia but superior oral bioavailability in reversing UK-14304-induced bradycardia and sedation .
- Yohimbine is less potent and less selective, with broader off-target effects limiting its therapeutic utility .
Subtype Selectivity
This compound’s stereoisomer, (3aR,9aR)-fluparoxan, specifically targets α2B-adrenoceptors, a subtype implicated in neurodevelopmental and neurodegenerative disorders .
Clinical Implications
- Antidepressant Potential: Chronic this compound administration downregulates β-adrenoceptors, a hallmark of antidepressant efficacy, whereas idazoxan lacks this effect .
- Safety Profile : this compound’s high α₂ selectivity reduces risks of orthostatic hypotension (linked to α₁ blockade) compared to yohimbine .
Biological Activity
Fluparoxan, a selective α2-adrenoceptor antagonist, has garnered attention for its potential therapeutic applications, particularly in treating mood disorders and cognitive impairments. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
Overview of this compound
This compound (developmental code name GR50360A) was developed in the early 1980s by Glaxo as a potential antidepressant. It is characterized by its high selectivity for α2-adrenergic receptors over α1-adrenergic receptors (2,630-fold) and minimal interaction with imidazoline receptors. This selectivity is crucial for its therapeutic profile, as it reduces the likelihood of side effects associated with non-selective adrenergic receptor antagonism .
This compound's primary mechanism involves blocking presynaptic α2-adrenoceptors, which leads to an increase in synaptic norepinephrine levels. This is achieved by inhibiting the autoinhibitory feedback mechanism that normally limits norepinephrine release. The resultant increase in norepinephrine may benefit conditions associated with norepinephrine deficiency, such as depression and certain neurodevelopmental disorders .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties:
- Bioavailability : Approximately 97% in humans and 100% in animal models.
- Protein Binding : High protein binding rates (81-92% in rats and 95% in humans).
- Metabolism : Primarily metabolized via phase II pathways, with over 90% excreted through urine as metabolites .
Antidepressant Effects
Research has indicated that this compound can significantly attenuate responses to clonidine, an α2-agonist known to induce sedation and bradycardia. In clinical studies involving human subjects, this compound demonstrated a dose-dependent blockade of clonidine-induced effects, suggesting its potential utility in managing depressive symptoms .
Animal Studies
In various animal models:
- Mice : this compound prevented clonidine-induced hypothermia and antinociception.
- Rats : It counteracted impairments in motor coordination (rotarod performance) caused by α2 agonists.
- Dogs : The compound effectively reversed sedation and bradycardia induced by UK-14304 .
These studies underscore this compound's efficacy across species, reinforcing its role as a potent α2-adrenoceptor antagonist.
Comparative Table of Biological Activity
Safety Profile
This compound has shown a favorable safety profile in chronic administration studies. In both rats and dogs, it was well tolerated at doses up to 200 mg/kg/day and 80 mg/kg/day respectively for extended periods without significant adverse effects .
Chemical Reactions Analysis
Types of Chemical Reactions
Fluparoxan hydrochloride can undergo several types of chemical reactions:
- Oxidation Oxidation reactions can lead to the formation of corresponding oxides. Oxidizing agents such as potassium permanganate can facilitate this reaction.
- Reduction Reduction reactions can modify the functional groups present in this compound, potentially altering its pharmacological properties. Common reducing agents include lithium aluminum hydride and sodium borohydride.
- Substitution Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents on the aromatic ring. Halogens in the presence of a catalyst may be used.
Reagents and Conditions
Reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
- Oxidation Potassium permanganate in acidic conditions.
- Reduction Lithium aluminum hydride in anhydrous ether.
- Substitution Halogens in the presence of a catalyst.
Products Formed
The products formed from the chemical reactions of this compound depend on the specific reagents and conditions used:
- Oxidation may yield this compound oxides [2, 20].
- Reduction may yield this compound alcohol.
- Substitution reactions can produce various this compound derivatives with different pharmacological profiles.
Stability
This compound is very stable in its solid state and has good solubility in water (80 mg/mL at 25 °C) .
Metabolism
This compound is primarily metabolized into phase II metabolites, including sulphamic acid and carbamoyl glucuronide conjugates [2, 4].
Q & A
Q. What is the mechanism of action of Fluparoxan, and how can researchers validate its selectivity for α2-adrenoceptor subtypes?
this compound acts as a competitive antagonist at α2-adrenoceptors, with minimal activity at α1-adrenoceptors. To validate subtype selectivity:
- Use radioligand binding assays with tissues or cell lines expressing specific α2 subtypes (α2A, α2B, α2C). For example, compare inhibition constants (Ki) for this compound against α2B (IC50 = 5 nM) versus α1 receptors (IC50 > 10,000 nM) .
- Conduct functional in vitro assays (e.g., isolated organ preparations) to assess antagonism of agonist-induced responses (e.g., UK-14304 for α2 receptors). Measure potency shifts to calculate pA2 values .
Q. Which experimental models are appropriate for studying this compound’s in vivo effects?
- Rodent models : Assess prevention of clonidine-induced hypothermia (dose range: 3–12 mg/kg orally in mice) .
- Canine models : Test antagonism of UK-14304-induced bradycardia and sedation (oral bioavailability >80%) .
- Behavioral assays : Use forced-swim or tail-suspension tests to evaluate antidepressant-like activity, controlling for α2-mediated effects .
Q. How should researchers design dose-response studies for this compound?
- Start with literature-based ranges (e.g., 3–30 mg/kg in rodents) .
- Include positive controls (e.g., idazoxan for α2 antagonism) and vehicle controls.
- Measure plasma concentrations via HPLC or LC-MS to correlate pharmacokinetics with pharmacodynamics .
Advanced Research Questions
Q. How can contradictions in this compound’s binding affinity data across studies be resolved?
Discrepancies may arise from assay conditions (e.g., tissue source, radioligand used). To address this:
- Standardize protocols using recombinant receptor systems (e.g., CHO cells expressing human α2 subtypes).
- Perform Schild regression analysis to confirm competitive antagonism and calculate pKB values .
- Compare results with structurally distinct antagonists (e.g., yohimbine) to rule out assay-specific artifacts .
Q. What methodologies optimize the detection of this compound’s off-target effects?
- Broad-spectrum receptor profiling : Screen against panels of GPCRs, ion channels, and enzymes (e.g., CEREP or Eurofins panels).
- Transcriptomic analysis : Use RNA-seq to identify unexpected pathways modulated by this compound in target tissues .
- In silico docking : Predict binding to non-α2 targets using molecular modeling tools (e.g., AutoDock Vina) .
Q. How do species differences impact the translation of this compound’s preclinical data to human applications?
- Conduct cross-species receptor affinity studies : Compare binding affinities in human, murine, and canine α2 receptors .
- Use xenotransplant models (e.g., humanized α2 receptor mice) to isolate species-specific effects.
- Validate findings in ex vivo human tissues (e.g., cerebral cortex membranes) where ethical approvals permit .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?
- Apply non-linear regression (e.g., log[inhibitor] vs. response) to calculate EC50/IC50 values.
- Use two-way ANOVA for studies with multiple variables (e.g., dose × time interactions) .
- Report effect sizes and confidence intervals to enhance reproducibility .
Q. How can researchers ensure consistency in this compound’s in vivo efficacy across labs?
- Adopt standardized protocols for animal models (e.g., temperature monitoring during clonidine challenge) .
- Share raw data and detailed methods via repositories (e.g., Figshare, Zenodo) .
- Participate in inter-laboratory reproducibility studies to identify critical variables (e.g., diet, circadian rhythm) .
Tables for Key Pharmacological Data
| Parameter | Value | Model | Reference |
|---|---|---|---|
| α2B Receptor IC50 | 5 nM | Radioligand binding (rat cortex) | |
| Oral bioavailability (mouse) | >80% | Clonidine hypothermia model | |
| Selectivity (α2:α1) | >1000-fold | Functional assays |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
